N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide
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Description
N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H25N5O3 and its molecular weight is 419.485. The purity is usually 95%.
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Scientific Research Applications
Antitumor and Antifungal Activities
Research has identified novel 4(3H)-quinazolinone derivatives containing biologically active moieties, such as thiazole and pyrazole, which have shown potential antitumor and antifungal activities. The synthesis of these compounds involves reactions that integrate different biologically active groups, demonstrating high to moderate activity towards certain cells and significant activity against specific fungal strains (El-bayouki et al., 2011).
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and characterized, leading to the development of novel Co(II) and Cu(II) coordination complexes. These complexes were examined for their antioxidant activity, showcasing the potential of pyrazole-acetamide derivatives in contributing to the antioxidant properties (Chkirate et al., 2019).
Structural Aspects and Fluorescence Emission
The structural aspects and properties of salt and inclusion compounds of related amide-containing derivatives have been explored. These studies revealed insights into the formation of gels and crystalline solids under different conditions, and the fluorescence emission properties of these compounds, providing a basis for potential applications in materials science and sensor technology (Karmakar et al., 2007).
Tubulin Polymerization Inhibition
Indenopyrazoles synthesized from corresponding indanones have demonstrated promising antiproliferative activity toward human cancer cells, classified as tubulin inhibitors. These compounds inhibit tubulin accumulation and microtubule formation, indicating potential applications in cancer therapy (Minegishi et al., 2015).
Cholinesterase Inhibitory Activity
Phenylacetamide derivatives bearing pyrazole and triazole rings have been investigated for their cholinesterase inhibitory activities, with implications for Alzheimer's disease treatment. These compounds showed moderate and selective acetylcholinesterase inhibitory activity, highlighting their potential in neurodegenerative disease research (Tarikogullari et al., 2015).
Properties
IUPAC Name |
N-[5-cyclopropyl-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-31-16-10-6-14(7-11-16)12-21(29)25-20-13-19(15-8-9-15)27-28(20)23-24-18-5-3-2-4-17(18)22(30)26-23/h6-7,10-11,13,15H,2-5,8-9,12H2,1H3,(H,25,29)(H,24,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZGOPNTENHSCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=NN2C3=NC4=C(CCCC4)C(=O)N3)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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